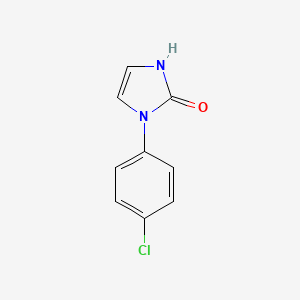

1-(4-chlorophenyl)-2(1H,3H)-imidazolone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEUTBPRMMQJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109130-26-9 | |

| Record name | 1-(4-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl 2 1h,3h Imidazolone

Established Synthetic Routes for Imidazolone (B8795221) Ring Formation

Traditional methods for the construction of the 1-(4-chlorophenyl)-2(1H,3H)-imidazolone core rely on fundamental organic reactions, including cyclization, condensation, and urea-based strategies. These routes have been foundational in accessing this class of compounds.

Cyclization Reactions Involving Substituted Anilines and Precursors

One of the primary methods for the synthesis of N-aryl imidazolones involves the cyclization of appropriately substituted anilines. In the context of this compound, this typically begins with 4-chloroaniline (B138754) as the starting material. A common strategy involves the reaction of 4-chloroaniline with a suitable C2 synthon that can undergo cyclization to form the imidazolone ring.

A key precursor in this approach is a diamine derivative, which can be cyclized to form the cyclic urea (B33335) structure of the imidazolone. While direct cyclization of a simple diamine with a carbonyl source can be challenging, more elaborate strategies involving pre-functionalized anilines have been developed. These methods often involve the initial formation of an intermediate that is primed for intramolecular cyclization.

Condensation Strategies with Oxazolone (B7731731) Intermediates

Oxazolones, also known as azlactones, serve as versatile intermediates in the synthesis of various heterocyclic compounds, including imidazolones. The Erlenmeyer-Plöchl reaction is a classic method for preparing oxazolones, which can then be converted to imidazolones. biointerfaceresearch.com This conversion typically involves the reaction of the oxazolone with an amine. researchgate.net

For the synthesis of this compound, a suitable 2-substituted-5(4H)-oxazolone can be reacted with 4-chloroaniline. The reaction proceeds via nucleophilic attack of the aniline (B41778) on the oxazolone ring, leading to ring-opening and subsequent recyclization to form the imidazolone. This method allows for the introduction of diversity at various positions of the imidazolone ring depending on the substitution pattern of the starting oxazolone. Some oxazolone derivatives have been synthesized by refluxing benzoyl glycine (B1666218) with substituted aromatic aldehydes in the presence of sodium acetate (B1210297) and acetic anhydride. crpsonline.com

Urea-Based Cyclization Approaches

Urea-based cyclization is a direct and widely used method for the synthesis of 2-imidazolones. This approach can be adapted for the synthesis of this compound by starting with a substituted urea precursor. A key intermediate for this synthesis is a urea derivative of 2,2-diethoxyethylamine.

A series of novel 4-(het)arylimidazoldin-2-ones have been synthesized through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. eurekaselect.com In a specific example, 1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)urea can be synthesized and subsequently cyclized under acidic conditions to yield the corresponding imidazolidinone. eurekaselect.com This method offers excellent regioselectivity and utilizes readily available starting materials. eurekaselect.com The general procedure involves the dropwise addition of an aryl isocyanate to a solution of 2,2-dimethoxyethan-1-amine in benzene, followed by stirring and removal of the solvent. eurekaselect.com

Modern and Sustainable Synthetic Approaches

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. This has led to the exploration of various catalytic systems and alternative energy sources for the synthesis of imidazolones, including this compound.

Catalytic Methods for Imidazolone Synthesis (e.g., Zeolite, Palladium, Copper, Fly Ash)

A range of catalysts has been investigated to improve the efficiency and selectivity of imidazolone synthesis. These include zeolites, palladium and copper complexes, and even industrial byproducts like fly ash.

Zeolite: Zeolites are microporous aluminosilicates that can act as solid acid catalysts, offering advantages such as reusability and ease of separation. Zeolite catalysts have been successfully employed in the synthesis of substituted 2-imidazolones from substituted benzoins and urea in acetic acid. researchgate.net This methodology has been shown to reduce reaction times and improve product yields compared to traditional methods. iajpr.com

Palladium: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While direct palladium-catalyzed synthesis of this compound is not extensively documented, palladium catalysis is widely used for the N-arylation of imidazoles and related heterocycles. mdpi.com Palladium-catalyzed amination has been shown to be a valuable strategy for the selective introduction of aromatic amines. researchgate.net

Copper: Copper-based catalysts have emerged as a more economical and environmentally friendly alternative to palladium for N-arylation reactions. Copper-catalyzed N-arylation of imidazoles with aryl halides under ligand-free conditions has been reported, utilizing a magnetically recoverable nanocatalyst. conicet.gov.ar This method is attractive due to the stability of the catalyst and the ability to conduct the reaction under air. conicet.gov.ar

Fly Ash: Fly ash, a byproduct of coal combustion, has been explored as a low-cost and effective heterogeneous catalyst in organic synthesis. H2O2-promoted fly ash (HPFA) has been used as a catalyst for the synthesis of 5(4H)-oxazolone and imidazolone derivatives under solvent-free conditions. ut.ac.ir Fly ash has also been used to catalyze the synthesis of trisubstituted imidazoles under microwave irradiation. eurekaselect.com

Below is a table summarizing the catalytic approaches for imidazolone synthesis:

| Catalyst | Description of Method | Key Advantages |

|---|---|---|

| Zeolite | Acts as a solid acid catalyst in the condensation of benzoins and urea to form 2-imidazolones. researchgate.netiajpr.com | Reusable, easy to separate from the reaction mixture, can reduce reaction times and improve yields. iajpr.com |

| Palladium | Primarily used for N-arylation of the imidazole (B134444) core through cross-coupling reactions. mdpi.comresearchgate.net | High efficiency and broad substrate scope for C-N bond formation. |

| Copper | A more economical catalyst for N-arylation of imidazoles with aryl halides, often under ligand-free conditions. conicet.gov.ar | Lower cost compared to palladium, environmentally friendlier, and can be used in recoverable nanocatalyst forms. conicet.gov.ar |

| Fly Ash | Used as a heterogeneous catalyst, sometimes promoted with H2O2, for the synthesis of imidazolones from oxazolones or in multicomponent reactions. eurekaselect.comut.ac.ir | Low-cost, readily available industrial byproduct, effective under solvent-free and microwave conditions. eurekaselect.comut.ac.ir |

Microwave-Assisted and Solvent-Free Reaction Conditions

To further enhance the sustainability and efficiency of imidazolone synthesis, microwave-assisted and solvent-free reaction conditions have been extensively investigated.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. cem.com This technique has been successfully applied to the synthesis of various imidazole derivatives. rasayanjournal.co.in For instance, the synthesis of trisubstituted imidazoles has been achieved with high yields (92-98%) under microwave irradiation using fly ash as a catalyst. eurekaselect.com

Solvent-Free Reactions: The elimination of organic solvents is a key principle of green chemistry. Solvent-free, or neat, reactions reduce waste, cost, and the environmental impact of chemical processes. cem.com The synthesis of oxadiazoles (B1248032) containing an imidazole moiety has been carried out under solvent-free microwave-assisted conditions. nih.gov Additionally, H2O2-promoted fly ash has been used as a catalyst for the synthesis of imidazolone derivatives under solvent-free conditions. ut.ac.ir

The following table highlights the benefits of these modern synthetic conditions:

| Condition | Description | Advantages |

|---|---|---|

| Microwave-Assisted | Utilizes microwave energy to heat the reaction mixture, leading to rapid and uniform heating. cem.com | Significant reduction in reaction time, often increased yields, and cleaner reactions with fewer byproducts. cem.comrasayanjournal.co.in |

| Solvent-Free | Reactions are conducted without a solvent, with the reactants mixed directly. cem.com | Environmentally friendly, reduces waste and purification costs, and can sometimes lead to improved reaction rates and selectivity. cem.comnih.gov |

Functionalization and Derivatization at the Imidazolone Core and Phenyl Substituent

The chemical architecture of this compound presents multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives. Strategic modifications can be performed at two primary locations: the nitrogen and carbon atoms of the imidazolone core and the ortho and meta positions of the p-chlorinated phenyl ring. These transformations leverage fundamental reaction mechanisms to append new functional groups, alter electronic properties, and expand the molecular framework.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound is dictated by the electronic characteristics of its constituent parts. The imidazolone ring contains nucleophilic nitrogen centers, while the chlorophenyl group is susceptible to electrophilic attack, albeit with regiochemical constraints imposed by the existing substituents.

Reactions at the Imidazolone Core:

The most common functionalization at the imidazolone core involves the nitrogen atom at position 3, which bears a reactive proton. This N-H group can be readily deprotonated by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles in a nucleophilic substitution reaction, leading to N-alkylation or N-acylation. This approach is a cornerstone for synthesizing a wide array of N-substituted derivatives. For instance, reaction with alkyl halides or ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate can introduce alkyl or ester-containing moieties at the N3 position. derpharmachemica.com

Reactions at the Phenyl Substituent:

The 4-chlorophenyl ring is an electron-deficient aromatic system due to the inductive effect of the chlorine atom and the imidazolone group. The chlorine atom is a deactivating, ortho-, para-directing group. Since the para-position is occupied by the imidazolone ring, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are directed to the ortho-positions (C2' and C6') relative to the chlorine atom.

Conversely, the chlorine atom itself can be the site of nucleophilic aromatic substitution (SNAr). This reaction typically requires strong nucleophiles and can be facilitated by activating groups on the ring or specific reaction conditions. This pathway allows for the direct replacement of the chlorine atom with other functional groups like amines, alkoxides, or thiolates, providing a direct route to derivatives with altered electronic and steric profiles.

Table 1: Examples of Substitution Reactions on the this compound Scaffold This table presents hypothetical reaction examples based on established chemical principles for the scaffold.

| Reaction Type | Target Site | Reagents | Potential Product |

|---|

Regioselective Modifications and Core Diversification

Regioselectivity is a critical aspect of synthesizing specific derivatives of this compound, ensuring that functional groups are introduced at the desired positions. The inherent chemical properties of the molecule guide this selectivity.

Regioselective Functionalization:

N-H Functionalization: As previously described, reactions at the imidazolone core are highly regioselective for the N-H position, as it is the most acidic and nucleophilic site after deprotonation. This provides a reliable method for introducing substituents exclusively at this nitrogen.

Phenyl Ring Substitution: Electrophilic substitutions on the phenyl ring are regioselectively directed to the positions ortho to the chlorine atom. This predictable outcome allows for the synthesis of 2',6'-disubstituted analogs.

Directed Metalation: Advanced synthetic strategies, such as directed metalation, can offer alternative regioselectivity. Although not widely reported for this specific molecule, related heterocyclic systems can be functionalized using strong bases like organolithium reagents or lithium amides (e.g., TMPMgCl·LiCl) to deprotonate specific C-H bonds. nih.gov Such a strategy could potentially enable the introduction of electrophiles at the C5 position of the imidazolone ring or the C3' and C5' positions of the phenyl ring, sites not accessible through classical substitution reactions.

Core Diversification:

Diversification of the imidazolone core itself is a powerful strategy for creating novel molecular scaffolds. While post-synthesis modification of the core's carbon framework is challenging, diversification is often achieved by employing different precursors during the initial synthesis. The synthesis of imidazolidin-2-ones can be accomplished through various routes, including the intramolecular hydroamidation of propargylic ureas or the carbonylation of diamines. acs.orgmdpi.com By starting with differently substituted diamines or ureas, a wide variety of functional groups can be incorporated into the imidazolone backbone from the outset.

Another avenue for core diversification involves using the existing structure as a scaffold for building fused heterocyclic systems. For example, precursors with reactive handles can undergo cyclization reactions to form more complex, multi-ring structures, such as imidazo[1,5-a]quinazolin-5(1H)-ones. mdpi.com

Table 2: Summary of Regioselective Functionalization Sites

| Molecular Region | Position | Reaction Type | Guiding Principle |

|---|---|---|---|

| Imidazolone Core | N3 | Nucleophilic Substitution (Alkylation, Acylation) | Acidity of N-H proton and subsequent nucleophilicity. |

| Phenyl Ring | C2', C6' | Electrophilic Aromatic Substitution | Ortho-, para-directing effect of the chloro substituent. |

| Phenyl Ring | C4' | Nucleophilic Aromatic Substitution | Presence of a leaving group (Cl) on an activated ring. |

| Imidazolone Core | C5 | Directed Metalation (Potential) | C-H activation using strong organometallic bases. nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 4 Chlorophenyl 2 1h,3h Imidazolone

Exploration of Nucleophilic and Electrophilic Sites within the Imidazolone (B8795221) Ring

The imidazolone ring is an electron-rich heterocyclic system, a characteristic that defines its reactivity. nih.gov The distribution of electrons within the 1-(4-chlorophenyl)-2(1H,3H)-imidazolone molecule creates distinct regions of high and low electron density, which serve as sites for nucleophilic and electrophilic attack, respectively.

Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atoms due to their lone pairs of electrons. The N-1 nitrogen, bonded to the chlorophenyl group, is less nucleophilic due to the electron-withdrawing nature of the aryl substituent. The N-3 nitrogen, bearing a proton, can also act as a nucleophile, particularly after deprotonation by a base. This deprotonation enhances its nucleophilicity, making it a key site for reactions such as alkylation or acylation. The oxygen atom of the carbonyl group also possesses lone pairs and can act as a nucleophilic site, particularly in coordination with Lewis acids.

Electrophilic Sites: The most significant electrophilic site is the carbonyl carbon (C-2). The electronegative oxygen atom polarizes the C=O bond, drawing electron density away from the carbon and making it susceptible to attack by nucleophiles. This is a characteristic feature of urea-type compounds. Additionally, the C-4 and C-5 carbons of the imidazolone ring can exhibit electrophilic character depending on the reaction conditions and the nature of the attacking species.

The imidazole (B134444) ring is generally considered an electron-rich azole, capable of engaging in various weak interactions with other molecules, which is a foundational aspect of its broader chemical utility. nih.gov

Investigation of Hydrolytic and Oxidative Degradation Mechanisms

The stability of the imidazolone ring is a critical factor in its application and persistence. It is susceptible to degradation through hydrolysis and oxidation, particularly under forced conditions.

Hydrolytic Degradation: The urea-like structure within the imidazolone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening. Studies on similar heterocyclic systems, such as 4-imidazolidinone prodrugs, show that hydrolytic stability is highly dependent on pH. nih.gov For instance, the decomposition of a 4-imidazolidinone derived from prilocaine (B1678100) and formaldehyde (B43269) was found to follow apparent first-order kinetics at pH < 5, while at higher pH, the decomposition proceeded to an equilibrium state. nih.gov A plot of the logarithm of the apparent first-order rate constants for the hydrolysis of this related N-Mannich base against pH resulted in a sigmoidal curve, which is characteristic of many such structures. nih.gov This suggests that the degradation of this compound would also be significantly influenced by the pH of the medium.

Oxidative Degradation: The imidazole moiety is known to be liable to oxidation. Forced degradation studies on daclatasvir, a complex molecule containing an imidazole ring, revealed that the imidazole is susceptible to base-mediated autoxidation and can also be oxidized by agents like hydrogen peroxide. nih.gov The oxidation of various 1H-imidazoles to their corresponding imidazolones using agents like chloramine-B has been studied kinetically, demonstrating a facile oxidative conversion pathway. researchgate.net

For compounds structurally related to this compound, such as 1-(4-chlorophenyl) pyrazolidin-3-one, oxidation is a key transformation. The oxidation of this compound to 1-(4-chlorophenyl)-3-pyrazolol can be achieved using oxygen, with the reaction being accelerated by catalysts like ferric ions supported on activated carbon (Fe/AC). researchgate.net This indicates that the heterocyclic ring is prone to oxidation, which can be a significant degradation pathway.

Photochemical Reactivity and Stability

The presence of a conjugated system, including the aryl ring and the enone-like structure within the imidazolone ring, suggests that this compound may exhibit photochemical reactivity. Studies on related (Z)-5-arylidene-4-(4H)-imidazolones have shown significant photochemical activity. rsc.org When irradiated with blue light (465 nm), orthopalladated complexes of these imidazolones undergo a [2+2] photocycloaddition reaction at the C=C double bonds of the imidazolone ligands. rsc.org This reaction yields cyclobutane-bridging diaminotruxillic derivatives, demonstrating that the exocyclic double bond of the imidazolone system is a reactive site under photochemical conditions.

Furthermore, the imidazole moiety in other complex molecules has been shown to be sensitive to photodegradation in solution, leading to the formation of multiple degradation products. nih.gov This suggests that solutions of this compound may be unstable when exposed to high-intensity or UV light, potentially leading to a complex mixture of photoproducts.

Reaction Kinetics and Thermodynamic Analysis of Transformations

The rates and energy changes associated with the reactions of imidazolones provide insight into their stability and transformation mechanisms. Kinetic studies on the decomposition of related 4-imidazolidinone structures have provided valuable data on their reaction pathways.

For example, the hydrolysis of a 4-imidazolidinone derived from prilocaine and acetaldehyde (B116499) was studied at 37°C. The decomposition displayed pseudo-first-order kinetics, and a bell-shaped pH-rate profile was observed. nih.gov This profile indicates a change in the rate-limiting step of the reaction with varying pH and the involvement of a significant intermediate in the reaction pathway. nih.gov

| pH | kobs (h-1) | Half-life (t1/2, hours) |

|---|---|---|

| 1.0 | 0.14 | 5.0 |

| 2.2 | 0.30 | 2.3 |

| 4.1 | 0.42 | 1.7 |

| 5.0 | 0.20 | 3.5 |

| 6.9 | 0.03 | 23.1 |

| 7.4 | 0.02 | 34.7 |

Data adapted from a kinetic study on a related 4-imidazolidinone structure to illustrate pH-dependent stability.

Kinetic investigations into the oxidative conversion of various substituted imidazoles to imidazolones have also been performed. These reactions were found to have a first-order dependence on the concentration of the oxidant (chloramine-B) and a fractional-order dependence on the concentrations of both the imidazole and H+. researchgate.net From the temperature dependence of the reaction rates, composite activation parameters were computed, and an isokinetic temperature (β) of 449 K was determined, indicating that the reaction rate is controlled by enthalpy. researchgate.net

Computational Probing of Reaction Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining the structures of intermediates, and calculating the energies of transition states.

DFT studies have been employed to understand the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones. acs.org These calculations suggested that the most feasible reaction pathway involves a base-mediated isomerization of the starting material to an allenamide intermediate, which then undergoes cyclization. acs.org This highlights the power of computational methods to reveal transient species that are difficult to detect experimentally.

In a study on a related heterocyclic system, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, DFT calculations were used to confirm the molecular structure. mdpi.comresearchgate.net By comparing the experimentally measured ¹³C NMR chemical shifts with the values calculated for two possible tautomers (the thioacetamide (B46855) and the iminothiol forms), the thioacetamide form was confirmed as the correct structure. mdpi.comresearchgate.net The strong linear correlation between the experimental and calculated chemical shifts for this form provided definitive evidence.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (Thioamide Tautomer, ppm) | Calculated Shift (Iminothiol Tautomer, ppm) |

|---|---|---|---|

| C=S (C-10) | 182.26 | 181.84 | 162.72 |

| C-N (C-9) | 56.74 | 61.74 | 78.29 |

Data from a DFT study on a related thione-containing heterocyclic compound, illustrating the use of computational methods to distinguish between tautomers.

Such computational approaches could be applied to this compound to investigate its potential tautomeric forms, the transition states of its hydrolytic or oxidative degradation, and the intermediates involved in its synthesis or subsequent reactions.

Despite a comprehensive search for the chemical compound “this compound,” also known by its alternative name “1-(4-chlorophenyl)-2-imidazolidinone” and CAS number 14088-99-4, detailed experimental data for its advanced spectroscopic and crystallographic characterization is not available in the public scientific literature.

Searches for specific research findings on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-Ray Crystallography for this exact compound did not yield the specific data required to construct the requested scientific article. While information exists for structurally related compounds and precursors, the strict requirement to focus solely on "this compound" prevents the inclusion of this data.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with the specified detailed data tables and research findings as per the provided outline. The necessary experimental data for a complete structural elucidation of this specific compound is not present in the available scientific databases and publications.

Computational and Theoretical Investigations of 1 4 Chlorophenyl 2 1h,3h Imidazolone

Density Functional Theory (DFT) and Ab Initio Quantum Mechanical Studies

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, enabling detailed exploration of a molecule's electronic characteristics. These approaches have been widely applied to heterocyclic compounds, including derivatives of imidazole (B134444), to understand their structure, reactivity, and spectroscopic properties. sciprofiles.comppor.azresearchgate.net

DFT calculations can elucidate the electronic structure of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone, providing a map of electron density and identifying regions susceptible to electrophilic or nucleophilic attack. The distribution of Mulliken atomic charges reveals the partial charges on each atom, influenced by the electronegativity of neighboring atoms and resonance effects within the molecule. For instance, in related chlorophenyl-imidazole structures, the chlorine atom typically carries a small negative charge, which can influence the charge distribution across the phenyl ring. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. scielo.br

For a molecule like this compound, the HOMO is likely distributed over the electron-rich imidazolone (B8795221) and phenyl rings, while the LUMO may be localized more on the phenyl ring and the carbonyl group of the imidazolone. The specific energies and distributions would be calculated using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p). researchgate.net Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. acadpubl.eu

Table 1: Representative Calculated Electronic Properties for a Substituted Imidazole Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is representative of typical values for similar heterocyclic compounds and is for illustrative purposes.

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure. Theoretical vibrational frequencies (IR and Raman) can be computed, and when scaled by an appropriate factor, they generally show good agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to the stretching and bending of bonds within this compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming the chemical environment of each atom. For example, DFT-NMR analysis has been used to distinguish between tautomeric forms of related heterocyclic compounds by comparing calculated and experimental ¹³C chemical shifts. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. plos.org

For this compound, an MD simulation would reveal how the molecule samples different conformations in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. ajchem-a.com

MD simulations are also crucial for studying the effect of the solvent on the molecule's structure and properties. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe the formation of hydrogen bonds and other non-covalent interactions. These simulations can provide a more realistic model of the molecule's behavior in a biological context. mdpi.com The stability and energy of ligand-protein complexes, which are vital in drug design, can also be evaluated using MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chalcogen.ro By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. wjarr.com

For a series of imidazolone derivatives, a QSAR study would involve calculating a variety of molecular descriptors, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area, and field-based descriptors (steric, electrostatic). nih.gov

A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical model correlating these descriptors with an experimentally determined biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀) against a particular enzyme or cell line. researchgate.net

For this compound, a QSAR model could predict its potential biological activity based on descriptors like its hydrophobicity (logP), molar refractivity, and electronic properties derived from quantum chemical calculations. The presence of the chlorine atom, for instance, is a descriptor that can significantly influence lipophilicity and electronic interactions, which are often crucial for biological activity. nih.gov

Table 2: Example of Descriptors Used in QSAR Modeling of Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Steric | Molar Refractivity (AMR) | Relates to the volume and polarizability of the molecule. nih.gov |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Topological | Wiener Index | A descriptor of molecular branching. |

Cheminformatics and Virtual Screening Applications for Imidazolone Derivatives

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, cheminformatics tools are essential for designing and analyzing chemical libraries, identifying promising scaffolds, and performing virtual screening. nih.gov

The imidazolone core is a "scaffold" that can be decorated with various substituents to create a library of derivatives. wiley-vch.de Cheminformatics approaches can be used to analyze the diversity of such a library and to select a subset of compounds for synthesis and testing. Scaffold-based approaches can also be used to design new molecules with desired properties by "hopping" from one chemical scaffold to another while maintaining key pharmacophoric features. nih.gov

Virtual screening is a powerful application of cheminformatics that involves computationally screening large libraries of compounds to identify those that are most likely to bind to a biological target. researchgate.netresearchgate.net There are two main types of virtual screening:

Ligand-based virtual screening: This method searches for molecules that are similar to known active compounds, based on 2D or 3D similarity measures.

Structure-based virtual screening (e.g., molecular docking): This approach "docks" candidate molecules into the 3D structure of a target protein, predicting the binding pose and estimating the binding affinity. wjarr.com

Libraries of imidazolone derivatives, including structures like this compound, can be virtually screened against various biological targets, such as kinases or other enzymes, to prioritize compounds for experimental testing. nih.govnih.gov This in silico approach significantly reduces the time and cost associated with the early stages of drug discovery. nih.gov

Mechanistic Insights into Biological Interactions and Molecular Targets of 1 4 Chlorophenyl 2 1h,3h Imidazolone in Vitro Studies Only

In Vitro Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Dihydrofolate Reductase)

In vitro studies have explored the inhibitory potential of imidazolone (B8795221) derivatives against various enzymes. For instance, a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which share a core structural similarity with 1-(4-chlorophenyl)-2(1H,3H)-imidazolone, were evaluated for their inhibitory activity against xanthine oxidase (XO). nih.gov Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.gov

In one study, several quinazoline (B50416) compounds demonstrated inhibitory activity against XO, with IC50 values ranging from 33.688 to 362.173 μM. nih.gov Kinetic and molecular docking studies suggested that some of these compounds act as non-competitive inhibitors by binding to an allosteric site of the enzyme. nih.gov While this research provides insights into the potential for related heterocyclic compounds to inhibit key enzymes, direct studies on this compound's effect on xanthine oxidase or dihydrofolate reductase are not extensively detailed in the provided search results. Further investigation is needed to specifically elucidate the enzyme inhibition profile of this compound.

Receptor Binding Assays and Ligand-Protein Interaction Mechanisms (In Vitro)

The interaction of imidazole-containing compounds with various receptors has been a subject of significant research. For example, derivatives of imidazo[1,2-a]pyridine (B132010) have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov While these compounds are structurally distinct from this compound, they highlight the capacity of the broader imidazole (B134444) class to engage with specific protein targets.

More relevantly, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have shown their potential as positive allosteric modulators of the α1β2γ2 GABA-A receptor. nih.gov These compounds were found to interact with the α1/γ2 interface of the receptor, a site targeted by certain neuropharmacological agents. nih.gov Although this research focuses on a different imidazole scaffold, it underscores the potential for aryl-substituted imidazoles to bind to specific receptor sites and modulate their activity.

In silico evaluations of related compounds, such as 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, have suggested potential interactions with the µ-opioid receptor. mdpi.com Docking calculations indicated that this compound could act as a ligand for this receptor. mdpi.com However, direct in vitro receptor binding assays specifically for this compound are not explicitly detailed in the available information.

Structure-Activity Relationship (SAR) Derivation for Imidazolone Analogues

Structure-activity relationship (SAR) studies on imidazolone analogues have provided valuable insights into the chemical features that govern their biological activities. For instance, in a series of imidazole-based thromboxane (B8750289) synthase inhibitors, modifications to the parent compound, 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl] ethoxy]methyl]benzoic acid, revealed that lipophilicity plays a crucial role in their inhibitory activity. nih.gov A parabolic relationship was observed between lipophilicity and the inhibition of TxB2 generation in platelets. nih.gov

In the context of antimicrobial activity, SAR studies of imidazole-5-(4H)one derivatives have shown that the nature of the substituent at the N-1 position significantly influences their antibacterial potency. nih.gov Compounds bearing -CH(2)CH(2)NH(2), -CONH(2), and -C(6)H(4)-N(CH(3))(2) groups at this position exhibited enhanced antibacterial activity. nih.gov

Furthermore, research on 5-arylideneimidazolones as chemosensitizers for multidrug-resistant bacteria has highlighted the importance of substituents at various positions of the imidazolone ring. researchgate.net Modifications at position 5 with fused aromatic rings have been explored to enhance their efficacy in potentiating the activity of antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These studies collectively demonstrate that systematic structural modifications of the imidazolone scaffold can lead to compounds with optimized biological profiles.

Modulatory Effects on Cellular Pathways and Biochemical Processes (In Vitro)

The in vitro effects of imidazole-containing compounds on cellular pathways often stem from their ability to inhibit specific enzymes or interact with receptors. For example, the inhibition of thromboxane synthase by imidazole derivatives directly impacts the biosynthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. nih.gov This demonstrates a clear modulatory effect on a critical biochemical pathway.

In the realm of antimicrobial action, imidazole-based compounds can interfere with essential microbial processes. Antifungal azoles, a class that includes imidazole derivatives, are known to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. mdpi.com Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. mdpi.com While this mechanism is well-established for antifungal azoles, specific studies detailing the modulatory effects of this compound on cellular pathways require further elucidation.

Antimicrobial Activity against Specific Microbial Strains (In Vitro)

Antibacterial Spectrum and Efficacy (In Vitro)

Several studies have investigated the in vitro antibacterial activity of various imidazole and imidazolone derivatives. A series of imidazole derivatives synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole showed moderate to good activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. derpharmachemica.com Notably, compounds with a 4-methylphenyl or 4-fluorophenyl group exhibited the highest activity against E. coli, while a derivative with a chlorophenyl group was most effective against B. subtilis. derpharmachemica.com

In another study, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and screened for their antimicrobial properties. nih.gov Fifteen out of the eighteen new compounds demonstrated both antibacterial and antifungal activity. nih.gov Specifically, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride displayed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov

Furthermore, research on imidazole-5-(4H)one derivatives revealed that specific substitutions on the imidazolone ring are crucial for potent antibacterial action. nih.gov Compounds such as 1-(2-aminoethyl)-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one and 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one showed significant antibacterial activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity |

| 4c (4-methylphenyl) & 4d (4-fluorophenyl) Imidazole Derivatives | Escherichia coli | Highest activity (67% and 62.5% respectively) |

| 4e (chlorophenyl) Imidazole Derivative | Bacillus subtilis | Highest activity (75%) |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii | Broad spectrum activity |

| Imidazole-5-(4H)one Derivatives (4d, 4e, 4f) | Various bacteria | Significant antibacterial activity |

Antifungal Spectrum and Efficacy (In Vitro)

The antifungal properties of imidazole-containing compounds are well-documented. A study on imidazole derivatives showed that all tested compounds (4a-e) exhibited good antifungal activity against Candida albicans, with activity ranging from 68% to 75%. derpharmachemica.com The derivatives with phenyl and 4-methoxy phenyl rings demonstrated the highest activity (75%). derpharmachemica.com

The antifungal potential of 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate (B79036) has been highlighted, showing particular effectiveness against Candida albicans infections in in vivo studies, which suggests potent in vitro activity. nih.gov

Furthermore, novel 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which contain an imidazole-related pyrazole (B372694) ring, were synthesized and evaluated for their in vitro antifungal activity against six Candida species. mdpi.com These compounds showed lower minimum inhibitory concentration (MIC) values compared to the reference drug fluconazole, indicating potent antifungal efficacy. mdpi.com Their mechanism of action is believed to involve the inhibition of ergosterol synthesis. mdpi.com

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts also demonstrated antifungal activity against Cryptococcus neoformans. nih.gov

Table 2: In Vitro Antifungal Activity of Imidazole Derivatives

| Compound/Derivative | Fungal Strain | Activity |

| Imidazole Derivatives (4a, 4b) | Candida albicans | Highest activity (75%) |

| 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Candida albicans | Particularly effective |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Six Candida species | Lower MIC values than fluconazole |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | Cryptococcus neoformans | Antifungal activity |

Emerging Applications of 1 4 Chlorophenyl 2 1h,3h Imidazolone in Materials Science and Catalysis

Incorporation into Polymeric Materials and Functional Composites

The integration of functional organic molecules into polymer backbones or as fillers in composite materials is a well-established strategy for creating materials with tailored properties. While specific studies detailing the incorporation of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone into polymers are not yet prevalent in the literature, the inherent characteristics of the imidazolone (B8795221) ring suggest significant potential. The presence of N-H and C=O groups allows for hydrogen bonding, which can influence polymer chain interactions and morphology.

Furthermore, the broader class of imidazole-containing compounds has been explored in the context of "click chemistry," a set of powerful and reliable reactions for polymer modification and synthesis. For instance, reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been used to create polymers with triazole units, which are structurally related to imidazoles. nih.gov This suggests that with appropriate functionalization, this compound could serve as a valuable monomer or building block for creating functional polymers with applications in areas such as gas separation, sensing, or as matrices for composite materials.

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has seen a surge in the use of imidazole-based materials. These compounds are valued for their excellent photoluminescence, electrochemical stability, and the ease with which their properties can be modified. rsc.org Imidazole (B134444) derivatives have been successfully employed as electron transport materials, bipolar host materials, and fluorescent emitters in OLEDs.

Research into compounds with similar structural motifs, such as triphenyl imidazole derivatives, has demonstrated their utility in creating efficient OLEDs. For example, a zinc phthalocyanine (B1677752) derivative featuring a triphenyl imidazole moiety exhibited favorable absorption, emission, and nonlinear optical properties. rsc.org Another study on derivatives of carbazole (B46965) and diphenyl imidazole highlighted their suitability for deep-blue fluorescent OLEDs, achieving a maximum external quantum efficiency of 1.1%.

While direct data for this compound is not available, the combination of the electron-rich imidazolone ring and the electron-withdrawing 4-chlorophenyl group could lead to interesting photophysical properties. The potential for intramolecular charge transfer (ICT) upon photoexcitation could make this compound and its derivatives candidates for novel emitters or host materials in next-generation displays and lighting.

Table 1: Performance of Selected OLEDs Incorporating Imidazole Derivatives

| Imidazole Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Emission Color |

| Carbazole-Diphenyl Imidazole | Emitter | 1.1% | Deep-Blue |

| Triphenyl Imidazole-Phthalocyanine | Emitter | Not specified | Not specified |

This table summarizes the performance of OLEDs based on related imidazole derivatives to illustrate the potential of this class of compounds in optoelectronics.

Role as Ligands or Organocatalysts in Coordination Chemistry and Organic Synthesis

The nitrogen atoms within the imidazolone ring possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This ability to act as ligands is fundamental to their potential application in catalysis. Research on related imidazolin-2-ones has shown their utility in various catalytic transformations. For instance, a review of catalytic methods for synthesizing 2-imidazolidinones highlights numerous metal-catalyzed reactions, including those employing palladium, copper, and gold. mdpi.com

The synthesis of a pyrrol-3-one derivative, which shares some structural similarities, utilized a palladium/copper-catalyzed cross-coupling reaction, underscoring the compatibility of such heterocyclic cores with transition metal catalysis. mdpi.com Furthermore, the broader imidazole class of compounds has been investigated for the synthesis of derivatives with anti-inflammatory and antimicrobial properties, often involving multi-step synthetic pathways where the imidazole core is a key reactive intermediate. derpharmachemica.com

The this compound molecule itself could serve as a ligand in coordination complexes, potentially influencing the catalytic activity and selectivity of the metal center. The electronic properties of the 4-chlorophenyl substituent can be expected to modulate the electron-donating ability of the imidazolone ring, providing a means to fine-tune the performance of resulting catalysts for applications in organic synthesis.

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for designing novel materials with emergent properties. uni-mainz.de The structure of this compound is well-suited for directing self-assembly processes. The molecule possesses key features that can dictate its packing in the solid state and its behavior in solution:

Hydrogen Bonding: The N-H proton on the imidazolone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets.

π-π Stacking: The aromatic phenyl ring and the imidazolone ring itself are capable of engaging in π-π stacking interactions, which would further stabilize the supramolecular assembly.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, providing another layer of control over the crystal packing.

While the crystal structure of this compound is not publicly available, studies on related compounds provide valuable insights. For example, the crystal structure of a 1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione, an analogue where the carbonyl oxygen is replaced by sulfur, reveals how such molecules arrange in the solid state. biosynth.com Similarly, research on other heterocyclic compounds demonstrates the crucial role of weak hydrogen bonds and other non-covalent interactions in forming complex supramolecular structures. The interplay of these various non-covalent forces in this compound could be harnessed to create novel crystalline materials, liquid crystals, or gels with interesting optical or electronic properties.

Advanced Analytical Method Development for the Detection and Quantification of 1 4 Chlorophenyl 2 1h,3h Imidazolone

Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detection Methods (e.g., Mass Spectrometry, Diode Array Detection)

Chromatographic techniques are paramount for the separation of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone from complex mixtures, such as synthetic reaction intermediates or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation methods, which are often coupled with advanced detection systems for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is well-suited for the analysis of moderately polar compounds like this compound. A C18 stationary phase is typically effective, with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol).

Diode Array Detection (DAD): This UV-Vis detector measures absorbance across a range of wavelengths simultaneously, providing a three-dimensional data set (time, absorbance, and wavelength). nih.gov This is useful for peak purity assessment and compound identification based on its UV spectrum. The aromatic chlorophenyl group in the molecule allows for strong UV absorbance, making DAD a suitable detection method. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. Techniques like tandem mass spectrometry (MS/MS) can be used for structural elucidation and highly specific quantification using modes like multiple reaction monitoring (MRM). mdpi.com This is particularly valuable for identifying and quantifying trace levels of the compound and its potential impurities or metabolites. lcms.cz

Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability before injection into the GC system. GC is often coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (GC-MS) for definitive identification. GC-MS provides detailed mass spectra that can be compared against libraries for confirmation of the compound's identity. researchgate.net

Below is a table summarizing typical starting parameters for an HPLC-MS/MS method for the analysis of this compound.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for polar analyte retention and to aid ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component to elute the analyte. |

| Gradient | 5% to 95% B over 10 minutes | To ensure elution of the compound and clean the column. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]+. |

| MS/MS Transition | Specific precursor ion → product ion | Highly selective quantification (MRM). |

Electrophoretic Methodologies (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of analytes in an electric field. CE provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.gov

For this compound, Capillary Zone Electrophoresis (CZE) would be the primary mode of separation. In CZE, the separation is based on the charge-to-size ratio of the analytes. Since the target compound is neutral, its separation would rely on partitioning into charged micelles in a technique called Micellar Electrokinetic Chromatography (MEKC). nih.gov A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. This technique is highly effective for impurity profiling of drugs. nih.gov

The table below outlines a potential set of conditions for a MEKC method.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm i.d.) | Provides the channel for separation. |

| Background Electrolyte (BGE) | 25 mM Sodium Borate buffer (pH 9.2) with 50 mM SDS | Maintains pH, conducts current, and provides micelles for separation. |

| Applied Voltage | 20 kV | Drives the electroosmotic flow and electrophoretic migration. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) | Introduces a small plug of the sample into the capillary. |

| Detection | UV detection at 214 nm or 254 nm | Monitors the analyte as it passes the detector window. |

Spectrophotometric and Fluorometric Assays for Research Applications

Spectrophotometric and fluorometric assays are often used in research settings for rapid quantification, although they may lack the specificity of chromatographic methods.

Spectrophotometric Assays: These methods are based on the principle of light absorption by the analyte. The presence of the chlorophenyl chromophore in this compound results in significant UV absorbance. A simple UV spectrophotometric assay could be developed by measuring the absorbance at its wavelength of maximum absorption (λmax) and using a calibration curve to determine the concentration. While fast and inexpensive, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Fluorometric Assays: These assays measure the fluorescence emitted by a compound after it absorbs light. This technique is generally more sensitive and selective than spectrophotometry. If this compound is not naturally fluorescent, a fluorometric assay would require a derivatization step. A non-fluorescent reagent could be used to react specifically with the imidazolone (B8795221) ring to produce a highly fluorescent product. The intensity of the fluorescence would then be proportional to the concentration of the analyte.

Electrochemical Sensing and Detection Strategies

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and low-cost detection of this compound. These methods rely on the oxidation or reduction of the analyte at an electrode surface. The 4-chlorophenyl moiety is electrochemically active and can be oxidized at a specific potential.

A sensor could be developed using a modified electrode, such as a glassy carbon electrode (GCE) coated with nanomaterials (e.g., graphene, carbon nanotubes, or metallic nanoparticles). researchgate.net These modifications can enhance the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. rsc.org Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to analyze the compound. The peak current generated during the electrochemical reaction is directly proportional to the concentration of this compound in the sample.

The table below summarizes the potential characteristics of an electrochemical sensor for this compound.

| Performance Metric | Potential Characteristic |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Graphene-modified Glassy Carbon Electrode |

| Linear Range | Low µM to mM concentrations |

| Limit of Detection (LOD) | Sub-micromolar (µM) levels |

| Advantages | High sensitivity, rapid analysis, portability, low cost. |

| Challenges | Susceptibility to interference from other electroactive species. |

Sample Preparation and Matrix Effect Mitigation in Complex Research Samples

Effective sample preparation is critical for accurate analysis, especially when dealing with complex matrices like biological fluids or environmental samples. The primary goals are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This is highly effective for both cleanup and concentration.

Protein Precipitation (PPT): For biological samples like plasma, an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to precipitate proteins, which are then removed by centrifugation.

Matrix Effect Mitigation: In mass spectrometry-based methods, components of the sample matrix can interfere with the ionization of the analyte, causing ion suppression or enhancement. This "matrix effect" can lead to inaccurate quantification. Strategies to mitigate this include:

Effective Sample Cleanup: Thoroughly removing matrix components using techniques like SPE.

Chromatographic Separation: Ensuring the analyte elutes at a different time from the majority of interfering matrix components.

Use of an Internal Standard (IS): An isotopically labeled version of the analyte is the ideal IS, as it co-elutes and experiences the same matrix effects, allowing for accurate correction.

Sample Dilution: Diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly affect the analyte's signal.

The following table compares common sample preparation techniques.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Inexpensive, high recovery for certain analytes. | Labor-intensive, requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent. | High concentration factor, high selectivity, easily automated. | Higher cost per sample, method development can be complex. |

| Protein Precipitation (PPT) | Proteins are denatured and removed. | Fast, simple, low cost. | Non-selective, may not remove all interferences (e.g., salts, phospholipids). |

Future Research Directions and Unexplored Avenues for 1 4 Chlorophenyl 2 1h,3h Imidazolone Research

Development of Novel and More Efficient Synthetic Pathways

The future development of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone chemistry is contingent on the creation of more efficient, sustainable, and versatile synthetic routes. Current methodologies can be expanded upon by incorporating modern synthetic strategies.

Green Chemistry Approaches : A significant area for development is the use of environmentally benign solvents and conditions. For instance, the synthesis of related 2-aminoimidazole derivatives has been successfully achieved using deep eutectic solvents (DESs) like cholinium chloride/urea (B33335). mdpi.comresearchgate.net This approach not only replaces volatile organic compounds (VOCs) but can also shorten reaction times and simplify product isolation, often allowing the recycling of the solvent medium. mdpi.comresearchgate.net Future work could adapt these DES-based methods for the synthesis of this compound.

Advanced Catalysis : The exploration of novel catalytic systems presents a promising route to enhanced efficiency. While various metal-catalyzed and organocatalyzed methods exist for constructing the core 2-imidazolidinone ring, their specific application to this compound is an area ripe for investigation. mdpi.com Base-catalyzed intramolecular hydroamidation of propargylic ureas has been shown to be an effective method for producing imidazol-2-ones under ambient conditions, a strategy that could be adapted for this specific scaffold. acs.org Furthermore, the use of N-heterocyclic carbenes (NHCs) as organocatalysts is another avenue worth exploring, given their success in other heterocyclic syntheses. mdpi.com

| Synthetic Strategy | Potential Advantage | Relevant Precedent/Concept |

| Deep Eutectic Solvents (DES) | Environmentally friendly, recyclable solvent, potentially shorter reaction times. | Successful synthesis of 2-aminoimidazole derivatives in a ChCl/urea mixture. mdpi.comresearchgate.net |

| Organocatalysis | Metal-free conditions, mild reaction settings. | Imidazole (B134444) cores have been used in organocatalysis. mdpi.com |

| Base-Catalyzed Cyclization | High yields under ambient conditions. | Synthesis of imidazol-2-ones from propargylic ureas. acs.org |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | General strategy for complex heterocycle synthesis. beilstein-journals.org |

Deeper Mechanistic Understanding of its Reactivity and Degradation

A thorough understanding of the reactivity and degradation pathways of this compound is essential for predicting its stability, environmental fate, and metabolic profile. Future research should focus on systematically studying its decomposition under various conditions.

Forced Degradation Studies : The imidazole moiety in complex molecules is known to be susceptible to degradation under oxidative, photolytic, and basic conditions. nih.gov A forced degradation study on this compound could identify its liabilities. This would involve subjecting the compound to stressors like hydrogen peroxide (oxidation), high-intensity UV light (photodegradation), and varying pH levels to map its degradation pathways. nih.gov

Chlorophenyl Moiety Degradation : The chlorophenyl group is a known site of metabolic and environmental degradation. A primary pathway for chlorinated aromatic compounds is reductive dechlorination, which can occur under anaerobic conditions. researchgate.net Subsequent aerobic degradation of the resulting benzene ring can then proceed. researchgate.net Investigating the microbial or enzymatic degradation could reveal pathways involving initial dechlorination followed by ring cleavage. Fungal degradation pathways, which often involve hydroxylation of the aromatic ring, are also a relevant area for study. researchgate.net

Reaction Mechanism Elucidation : Understanding the mechanisms of reactions involving the imidazolone (B8795221) ring is key to controlling its synthesis and functionalization. For example, the synthesis of related heterocycles often involves steps like regioselective alkylation, intramolecular condensation, and tautomerization/aromatization. mdpi.com Detailed kinetic and isotopic labeling studies could provide a deeper understanding of these fundamental reaction steps.

| Degradation Condition | Potential Pathway | Key Intermediates/Products |

| Oxidative (e.g., H₂O₂) | Imidazole ring oxidation and opening. | Formation of various oxidized and ring-opened derivatives. nih.gov |

| Photolytic (UV Light) | Photodegradation of the imidazole and chlorophenyl moieties. | Complex mixture of degradants via radical pathways. nih.gov |

| Anaerobic/Microbial | Reductive dechlorination of the phenyl ring. | 1-phenyl-2(1H,3H)-imidazolone, benzene. researchgate.net |

| Aerobic/Fungal | Hydroxylation of the aromatic ring. | Chlorinated hydroquinone or catechol derivatives. researchgate.net |

Advanced Computational Modeling for Predictive Chemical and Biological Research

Computational chemistry offers powerful tools to predict the properties, reactivity, and biological activity of this compound, thereby guiding experimental efforts.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, stability, and potential tautomeric forms. mdpi.com DFT calculations have been successfully used to compare experimental and calculated NMR spectra to confirm the structure of related heterocyclic compounds, a technique that could be applied here. mdpi.comresearchgate.net Furthermore, DFT can model reaction mechanisms, providing insights into the transition states and energetics of synthetic and degradation pathways.

Molecular Docking and Virtual Screening : To explore its biological potential, in silico molecular docking studies can be performed. This involves docking the molecule into the active sites of known biological targets to predict binding affinity and mode. This approach has been used to analyze the potential activity of related heterocyclic structures. nih.gov Virtual screening of this compound against large libraries of protein structures could help identify novel biological targets.

Machine Learning and QSAR : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physicochemical properties of a series of derivatives. By synthesizing a small library of related compounds and measuring their activity, machine learning algorithms can be trained to predict the activity of new, unsynthesized analogues, accelerating the discovery process. drugbank.com

Identification of Novel In Vitro Biological Targets and Mechanisms of Action

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting it may interact with various cellular targets. A systematic in vitro screening approach is needed to uncover its full pharmacological potential.

Kinase Inhibition Profiling : The substituted imidazole scaffold is a core component of potent inhibitors of various protein kinases. researchgate.netresearchgate.net For example, 1,2,4,5-tetrasubstituted imidazoles are known inhibitors of p38 MAP Kinase. researchgate.netresearchgate.net Similarly, other heterocyclic cores have shown inhibitory activity against cancer-related kinases like EGFR, BRAFV600E, and EGFRT790M. mdpi.com Therefore, a primary research direction should be to screen this compound against a broad panel of human kinases to identify potential targets.

Antiproliferative and Cytotoxicity Screening : The compound should be evaluated for its cytotoxic effects against a diverse panel of human cancer cell lines, such as those from breast, prostate, brain, and colon cancers. nih.govnih.gov Should significant activity be observed, further studies could investigate the mechanism of cell death, for instance, by assessing its ability to induce apoptosis through the activation of caspases. mdpi.com

Enzyme Inhibition and Receptor Binding Assays : Beyond kinases, related structures have shown activity against other enzyme classes. For example, certain imidazole derivatives exhibit anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes. nih.gov Other related compounds have been found to inhibit monoamine oxidase and succinate dehydrogenase. nanobioletters.com Screening against these and other relevant enzymes and receptors could uncover novel mechanisms of action.

| Potential Biological Target Class | Specific Examples | Rationale Based on Related Compounds |

| Protein Kinases | p38 MAP Kinase, EGFR, BRAF | Tetrasubstituted imidazoles and other heterocycles are known kinase inhibitors. researchgate.netresearchgate.netmdpi.com |

| Cyclooxygenases | COX-1, COX-2 | Related pyridazinone derivatives show anti-inflammatory activity via COX inhibition. nih.gov |

| Other Enzymes | Monoamine Oxidase, Succinate Dehydrogenase | Fused mesoionic imidazole derivatives inhibit these enzymes. nanobioletters.com |

| Ion Channels/Receptors | P2X7 Antagonists | The tetrasubstituted imidazole nucleus has been reported to have this activity. researchgate.netresearchgate.net |

Expansion into New Materials Science and Catalytic Applications

The unique electronic and structural features of the this compound scaffold make it a candidate for applications beyond biology, particularly in materials science and catalysis.

Ligand Development for Catalysis : Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands in organometallic catalysis. researchgate.netresearchgate.net Future research could explore the conversion of this compound into its corresponding NHC and the subsequent formation of metal complexes (e.g., with palladium, copper, or silver). These new complexes could then be tested as catalysts in cross-coupling reactions or other important organic transformations. beilstein-journals.org

Coordination Chemistry and Polymers : The nitrogen atoms in the imidazolone ring can act as coordination sites for metal ions. mdpi.com This opens up possibilities for creating novel coordination compounds or metal-organic frameworks (MOFs). Such materials could have interesting properties for applications in gas storage, separation, or heterogeneous catalysis.

Functional Materials : Imidazole-based compounds have been investigated as components of ionic liquids, which are valued for their low volatility and high thermal stability. researchgate.netresearchgate.net The properties of this compound could be modified through N-alkylation to produce novel ionic liquids. Additionally, its incorporation into polymer backbones could lead to new functional polymers with applications as flame retardants or specialty plastics, similar to other heterocyclic compounds like pyrrol-3-ones. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-2(1H,3H)-imidazolone, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted imidazole precursors with 4-chlorobenzaldehyde derivatives. For example, analogous compounds like 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are synthesized via multi-step reactions involving aldehyde intermediates and heterocyclic amines under reflux in polar aprotic solvents (e.g., DMF) with catalytic acids . Optimization includes temperature control (80–120°C), stoichiometric ratios (1:1.2 for aldehyde to amine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve yields >70%.

Q. How is the crystal structure of this compound determined, and what are the key bond parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally related imidazole derivatives (e.g., 2-(4-methylphenyl)-1H-imidazo[4,5-f][1,10]phenanthroline), SC-XRD reveals planar imidazole rings with bond lengths of 1.34–1.38 Å for C–N and 1.45–1.50 Å for C–C. Key angles (N–C–N ≈ 108°) and torsional parameters are critical for assessing conjugation and stability . Pre-experiment sample preparation requires recrystallization from ethanol or acetonitrile to ensure high-purity crystals.

Q. What are the predicted physicochemical properties (e.g., pKa, solubility) and how are they experimentally validated?

Methodological Answer: Computational tools (e.g., ACD/Labs) predict pKa ≈ 9.2 for the imidazolone ring, consistent with its weakly basic nitrogen centers. Boiling points (~630°C) and density (1.25 g/cm³) are estimated via group contribution methods . Experimental validation involves:

- Solubility: Shake-flask method in buffers (pH 1–12) with HPLC quantification.

- pKa: Potentiometric titration in aqueous-organic solvents (e.g., methanol/water).

- Thermal stability: TGA/DSC analysis under nitrogen atmosphere .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer: Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) map reaction pathways. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while transition-state modeling predicts activation energies for ring-opening or substitution reactions. Reaction path sampling (e.g., NEB method) optimizes intermediates, as demonstrated in imidazole-based heterocycle functionalization . Computational screening of catalysts (e.g., Pd or Cu complexes) can prioritize experimental trials, reducing development time by 40–60% .